molecular formula C13H16N2O2S2 B6454923 3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2549051-73-0

3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6454923
CAS No.: 2549051-73-0
M. Wt: 296.4 g/mol
InChI Key: ZFDBUMHGADDCDH-UHFFFAOYSA-N
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Description

3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the formation of the thieno[3,2-d]pyrimidin-4-one core followed by the introduction of the oxan-3-ylmethylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidin-4-one derivatives with different substituents. Examples are:

  • 3-methyl-2-{[(oxan-2-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 3-methyl-2-{[(oxan-4-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 3-methyl-2-{[(oxan-3-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

3-methyl-2-(oxan-3-ylmethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-15-12(16)11-10(4-6-18-11)14-13(15)19-8-9-3-2-5-17-7-9/h4,6,9H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDBUMHGADDCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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